molecular formula C19H26O5 B13835051 4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid

4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid

Cat. No.: B13835051
M. Wt: 334.4 g/mol
InChI Key: XQOFAKKUAIAFDY-UHFFFAOYSA-N
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Description

4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid is an organic compound with the molecular formula C19H26O5 and a molecular weight of 334.407 g/mol . It is a derivative of benzoic acid, featuring an acryloyloxy group attached to a nonyl chain, which is further connected to the benzoic acid moiety. This compound is known for its applications in various fields, including materials science and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 9-(acryloyloxy)nonanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid undergoes various chemical reactions, including:

    Esterification: Formation of esters with alcohols.

    Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and an acid or base catalyst.

    Polymerization: The acryloyloxy group can participate in free radical polymerization to form polymers.

Common Reagents and Conditions

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid, reflux conditions.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.

Major Products Formed

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: 4-hydroxybenzoic acid and 9-(acryloyloxy)nonanol.

    Polymerization: Polymers with acryloyloxy functional groups.

Scientific Research Applications

4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid has several scientific research applications:

    Materials Science: Used in the synthesis of liquid crystalline polymers and networks.

    Polymer Chemistry: Acts as a monomer in the production of functionalized polymers with specific properties.

    Biomedical Applications: Potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Industrial Applications: Employed in the production of coatings, adhesives, and sealants due to its polymerizable acryloyloxy group.

Mechanism of Action

The mechanism of action of 4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid primarily involves its ability to undergo polymerization. The acryloyloxy group can form free radicals under appropriate conditions, leading to the formation of polymer chains. These polymers can exhibit unique properties such as liquid crystallinity, which can be exploited in various applications .

Comparison with Similar Compounds

Similar Compounds

    4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid: Similar structure but with a shorter hexyl chain.

    4-((9-(Methacryloyloxy)nonyl)oxy)benzoic acid: Contains a methacryloyloxy group instead of an acryloyloxy group.

Uniqueness

4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid is unique due to its specific chain length and the presence of the acryloyloxy group, which imparts distinct polymerization properties. The longer nonyl chain can influence the physical properties of the resulting polymers, such as flexibility and thermal stability .

Properties

Molecular Formula

C19H26O5

Molecular Weight

334.4 g/mol

IUPAC Name

4-(9-prop-2-enoyloxynonoxy)benzoic acid

InChI

InChI=1S/C19H26O5/c1-2-18(20)24-15-9-7-5-3-4-6-8-14-23-17-12-10-16(11-13-17)19(21)22/h2,10-13H,1,3-9,14-15H2,(H,21,22)

InChI Key

XQOFAKKUAIAFDY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCCCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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